methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano-pyridine derivative characterized by a fused bicyclic core, a methyl carboxylate ester at position 3, and a 2,3-dimethoxyphenyl substituent at position 2. The compound’s structure is stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, a common feature in pyrano-pyridine systems . Its synthesis typically involves multi-component reactions under reflux conditions, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-9-8-12-14(18(22)21-9)13(15(17(20)27-12)19(23)26-4)10-6-5-7-11(24-2)16(10)25-3/h5-8,13H,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYZJVRZWSAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C(=CC=C3)OC)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 340.33 g/mol. Its structure features multiple functional groups including an amino group, carboxylate, and keto groups, which are crucial for its biological activity.
Biological Activities
-
Anticancer Properties :
- Preliminary studies indicate that the compound exhibits promising anticancer activity against various cancer cell lines, particularly HeLa cells. The unique structural characteristics may facilitate effective inhibition of cell proliferation.
- Related compounds in the pyrano[3,2-c]pyridine class have demonstrated significant cytotoxic effects and apoptosis induction in cancer cells, suggesting that this compound may share similar mechanisms .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic pathways that typically involve multicomponent reactions or cyclization methods. These methods allow for the introduction of diverse substituents that can enhance biological activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the aromatic rings and the position of substituents significantly influence the biological activity of pyrano[3,2-c]pyridine derivatives. For instance:
- Substituents at the C4 position on the aryl ring have been shown to enhance both anti-inflammatory and anticancer activities.
- Electron-withdrawing or electron-donating groups can modulate the potency and selectivity of these compounds against specific biological targets .
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Activity : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.
- Anti-inflammatory Studies : Compounds were evaluated for their ability to inhibit cytokine production in human peripheral blood mononuclear cells (PBMCs), with some showing more than 50% inhibition at low concentrations .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic uses:
- Antimicrobial Activity : Studies have shown that derivatives of pyrano[3,2-c]pyridines, including this compound, possess significant antimicrobial properties. They have been effective against various bacterial strains, indicating their potential as antibiotic agents .
- Antiviral Properties : Research indicates that certain derivatives can inhibit the replication of viruses, suggesting applications in antiviral therapies .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis .
- Neuroprotective Effects : The compound has shown promise in neuropharmacology, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It acts by inhibiting enzymes like monoamine oxidase and acetylcholinesterase, which are implicated in cognitive decline .
Case Studies
- In Vitro Study on MCF-7 Cells :
- Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly influences physicochemical and structural properties. Key comparisons include:
- Functional Group Impact: Replacing the methyl carboxylate (target compound) with a cyano group (as in ) reduces hydrogen-bonding capacity but increases lipophilicity, which may affect solubility and crystallization behavior.
Modifications in the Pyran Ring and Side Chains
Variations in the pyran ring’s substituents and side chains alter molecular conformation and reactivity:
- Position 6 Substitutions : The 2-methoxyethyl group in introduces flexibility and polarity, while the benzyl group in 3aa enhances aromatic interactions. The target compound’s lack of a substituent at position 6 simplifies its conformational landscape.
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding: The amino and carbonyl groups in the target compound likely form intramolecular hydrogen bonds, stabilizing the bicyclic core. Similar patterns are observed in 3z and 3aa .
- Crystal Packing : Substituents like the 2,3-dimethoxyphenyl group may induce specific puckering geometries in the pyran ring, as discussed in Cremer-Pople ring analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
